An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobut-2-enoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorobut-2-enoic Acid
Introduction
2-Chlorobut-2-enoic acid, a halogenated unsaturated carboxylic acid, represents a molecule of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its chemical structure, featuring a carboxylic acid moiety, a carbon-carbon double bond, and a chlorine atom, imparts a unique combination of reactivity and potential for molecular diversification. This guide provides a comprehensive overview of the known physicochemical properties of 2-chlorobut-2-enoic acid, offering a foundational resource for its application in scientific research. The molecule exists as two geometric isomers, (2E)-2-chlorobut-2-enoic acid and (2Z)-2-chlorobut-2-enoic acid, the properties of which will be discussed herein.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its fundamental structural and identifying characteristics.
Chemical Structure
The structure of 2-chlorobut-2-enoic acid is characterized by a four-carbon chain containing a carboxylic acid group at one terminus and a double bond between the second and third carbon atoms. A chlorine atom is substituted at the second carbon position. The presence of the double bond gives rise to E and Z isomerism.
Diagram of (2E)- and (2Z)-2-chlorobut-2-enoic acid
Caption: Molecular structures of the (2E) and (2Z) isomers of 2-chlorobut-2-enoic acid.
Fundamental Identifiers
A consistent and unambiguous method of identifying a chemical compound is crucial for scientific communication and data retrieval. The following table summarizes the key identifiers for 2-chlorobut-2-enoic acid.
| Identifier | Value | Source |
| Molecular Formula | C₄H₅ClO₂ | PubChem[1] |
| Molecular Weight | 120.53 g/mol | PubChem[1] |
| CAS Number | 600-13-5 (for the unspecified isomer) | ChemicalBook[2] |
Physicochemical Properties: A Quantitative Overview
The following table presents a summary of the key physicochemical properties of the (2E) and (2Z) isomers of 2-chlorobut-2-enoic acid. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted and should be regarded as such.
| Property | (2E)-2-chlorobut-2-enoic acid | (2Z)-2-chlorobut-2-enoic acid | Source |
| Melting Point | 66 °C | 99 °C | Stenutz[3] |
| Boiling Point | Not available | 212 °C | Not available |
| pKa (Predicted) | 1.4 | 1.4 | PubChem[1] |
| LogP (Predicted) | Not available | Not available | PubChem[1] |
| Solubility | Soluble in polar solvents (qualitative) | Soluble in polar solvents (qualitative) | CymitQuimica[4] |
Experimental Methodologies for Property Determination
The accurate determination of physicochemical properties is paramount for the successful application of a compound in research and development. This section outlines the standard experimental protocols for measuring key properties of 2-chlorobut-2-enoic acid, providing insights into the causality behind the experimental choices.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting point range typically suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities.
Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation: A small sample of 2-chlorobut-2-enoic acid is finely powdered to ensure uniform heat distribution.[5][6]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]
-
Recording the Melting Range: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[8] The melting point is reported as the range T1-T2.
Causality of Experimental Choices:
-
Fine Powdering: Ensures that the sample melts uniformly, providing a more accurate and sharper melting point range.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to a more precise measurement.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like 2-chlorobut-2-enoic acid, it quantifies the tendency to donate a proton in solution. Potentiometric titration is a highly accurate method for its determination.[9]
Workflow for pKa Determination via Potentiometric Titration
Caption: A simplified workflow for determining the pKa of an acidic compound using potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: A solution of 2-chlorobut-2-enoic acid of a known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.[9]
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The equivalence point is identified as the point of maximum slope. The pKa is determined as the pH at the half-equivalence point.[10]
Causality of Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in proton concentration (as pH) as the acid is neutralized, providing a direct and accurate determination of the pKa.[11]
-
Half-Equivalence Point: At this point in the titration, the concentrations of the undissociated acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Reactivity and Stability
The reactivity of 2-chlorobut-2-enoic acid is governed by the interplay of its functional groups. As an α,β-unsaturated carbonyl compound, it possesses two electrophilic sites: the carbonyl carbon and the β-carbon.[12] This dual reactivity makes it susceptible to both 1,2-addition at the carbonyl group and 1,4-conjugate addition at the β-carbon.[13][14]
The electron-withdrawing nature of the chlorine atom and the carboxylic acid group further influences the electron density of the double bond, making it susceptible to nucleophilic attack.[15] Common nucleophiles such as amines, thiols, and organocuprates are expected to undergo conjugate addition.[14][16]
In terms of stability, like many organic compounds, 2-chlorobut-2-enoic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[17][18]
Relevance in Drug Development
Substituted butenoic acids are valuable scaffolds in medicinal chemistry.[19][20][21] Their ability to participate in various chemical transformations allows for the synthesis of diverse molecular architectures. The α,β-unsaturated carboxylic acid motif is a known pharmacophore in various biologically active molecules. For instance, derivatives of butenoic acid have been investigated for their potential as histone deacetylase (HDAC) inhibitors.[19] While specific applications of 2-chlorobut-2-enoic acid in drug development are not extensively documented, its structural features suggest it could serve as a versatile building block for the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 2-chlorobut-2-enoic acid. Based on safety data for related chlorinated acids, it is advisable to handle this compound in a well-ventilated fume hood.[22][23] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[17][22][23] In case of accidental exposure, the affected area should be flushed with copious amounts of water, and medical attention should be sought.[22][23]
Conclusion
2-Chlorobut-2-enoic acid is a multifaceted molecule with a rich physicochemical profile. This guide has provided a comprehensive overview of its known properties, the experimental methodologies for their determination, and its potential applications. A thorough understanding of these characteristics is essential for any researcher or scientist intending to utilize this compound in their work. As research progresses, a more detailed picture of its reactivity and biological activity will undoubtedly emerge, further solidifying its role as a valuable tool in organic synthesis and drug discovery.
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